molecular formula C9H10BrNO2 B179935 5-Bromo-2-methoxy-3-methylbenzamide CAS No. 58708-49-9

5-Bromo-2-methoxy-3-methylbenzamide

Cat. No. B179935
CAS RN: 58708-49-9
M. Wt: 244.08 g/mol
InChI Key: QPNZLTGSRAEQOP-UHFFFAOYSA-N
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Description

“5-Bromo-2-methoxy-3-methylbenzamide” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is used in proteomics research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methoxy-3-methylbenzamide” consists of a benzamide core with bromo, methoxy, and methyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-methoxy-3-methylbenzamide” include a molecular weight of 244.08500, a density of 1.482g/cm3, and a boiling point of 278.9ºC at 760 mmHg .

Scientific Research Applications

Photodynamic Therapy

5-Bromo-2-methoxy-3-methylbenzamide is a component of zinc phthalocyanine, which exhibits excellent properties for photodynamic therapy (PDT) applications. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a promising candidate for treating cancer through Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

This compound has been identified in bromophenols isolated from the marine red alga Rhodomela confervoides. These bromophenols, including variants of 5-Bromo-2-methoxy-3-methylbenzamide, exhibit potent scavenging activity against radicals. They show promise as natural antioxidants with potential applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Chemical Synthesis

The compound is utilized in the efficient synthesis of various complex molecules. For instance, it plays a role in the synthesis of molecules that act as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its importance in the development of drugs targeting these receptors (Hirokawa, Horikawa, & Kato, 2000).

Potential Neuroleptic Agents

5-Bromo-2-methoxy-3-methylbenzamide derivatives have been studied for their antidopaminergic properties. These compounds, including various substituted benzamides, are explored for their potential as neuroleptic agents, particularly in the context of dopamine D-2 receptors. This research is crucial for understanding and developing new treatments for psychiatric disorders (Högberg et al., 1990).

Antimicrobial Properties

Compounds derived from 5-Bromo-2-methoxy-3-methylbenzamide have shown antimicrobial properties. For example, bromophenol derivatives from Rhodomela confervoides, which contain variants of this compound, have demonstrated activity against various strains of bacteria. This opens up potential avenues for the development of new antimicrobial agents (Xu et al., 2003).

properties

IUPAC Name

5-bromo-2-methoxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNZLTGSRAEQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207411
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-methylbenzamide

CAS RN

58708-49-9
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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